(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Chiral Synthesis Enantiomeric Excess Optical Purity

In chiral drug synthesis, racemic or non-fluorinated analogs compromise stereochemical integrity and metabolic stability. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 856645-99-3) solves this challenge as a single-enantiomer building block with a para-CF3 group. • Key intermediate in patented CCR5 antagonist (Sch-350634) synthesis - (R)-configuration essential for target binding. • XLogP3 = 2.1 enhances CNS penetration vs. non-fluorinated analogs. • Supplied as hydrochloride salt for improved aqueous solubility and long-term stability in automated HTS workflows. • ≥95% purity with ≥90% ee ensures reliable stereo-controlled synthesis outcomes.

Molecular Formula C9H11ClF3N
Molecular Weight 225.639
CAS No. 856645-99-3
Cat. No. B591839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride
CAS856645-99-3
Molecular FormulaC9H11ClF3N
Molecular Weight225.639
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
InChIInChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
InChIKeyJVLWNYKROJNLAS-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (856645-99-3): Key Chemical Profile for Procurement


(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral benzylic amine building block featuring a para-trifluoromethyl group on the phenyl ring . This compound, supplied as a hydrochloride salt to enhance stability and solubility , is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals due to the unique stereoelectronic properties imparted by the CF3 group [1].

Chiral (R)-amine building block for asymmetric synthesis
Hydrochloride salt supports handling and aqueous solubility
para-CF3 group may enable lipophilicity modulation

Why (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Cannot Be Substituted with Racemates or Non-Fluorinated Analogs


Generic substitution of this specific compound with its racemate, the (S)-enantiomer, or non-fluorinated analogs is scientifically invalid for applications requiring chiral or physicochemical specificity. The (R)-configuration is essential for stereo-controlled synthesis and biological activity, as demonstrated by its explicit use in patented processes for CCR5 antagonists [1]. Furthermore, the trifluoromethyl group significantly increases lipophilicity (XLogP3 = 2.1 ) and metabolic stability compared to non-fluorinated analogs like (R)-1-phenylethanamine, which lack these crucial drug-like properties . The hydrochloride salt form provides enhanced aqueous solubility and long-term stability not available with the free base, ensuring reliable handling and consistent results in research and development workflows .

Racemic mixture

May not reproduce chiral outcome in asymmetric synthesis

(S)-enantiomer

Stereochemical mismatch can shift biological and synthetic activity

Non-fluorinated analogs

May lack CF3-driven lipophilicity and metabolic stability

Procurement-Grade Evidence: Why (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Offers Verifiable Differentiation


High Optical Purity (≥90% ee) vs. Racemic Mixture (0% ee)

The patented process for synthesizing (R)-1-(4-trifluoromethylphenyl)ethylamine achieves an enantiomeric excess (ee) of at least 90%, a critical specification for chiral building blocks used in asymmetric synthesis of pharmaceuticals [1]. In contrast, the racemic mixture (CAS 15996-84-6) has an ee of 0%, making it unsuitable for applications demanding stereochemical fidelity . While the (S)-enantiomer is also available with high optical purity, its use is dictated by the specific stereochemical requirements of the target molecule.

Optical Purity
Head-to-head
≥90% ee
vs
0% ee

Supports chiral fidelity in asymmetric synthesis

Patented asymmetric imine reduction; (S)-enantiomer also available

Chiral Synthesis Enantiomeric Excess Optical Purity

Enhanced Lipophilicity (XLogP3 = 2.1) vs. Non-Fluorinated (R)-Phenylethanamine

The presence of the para-trifluoromethyl group significantly elevates the compound's lipophilicity. The calculated XLogP3 for the (R)-1-[4-(trifluoromethyl)phenyl]ethanamine free base is 2.1 . This is a substantial increase compared to the non-fluorinated analog, (R)-1-phenylethanamine, which has an XLogP3 of approximately 1.5 [1]. This property class-level inference suggests enhanced passive membrane permeability and potential for improved binding to hydrophobic protein pockets.

Lipophilicity
Class-level
XLogP3 2.1
vs
~1.5

May indicate higher membrane permeability

Calculated property; class-level inference

Lipophilicity Drug Design Physicochemical Properties

Hydrochloride Salt Form Provides Enhanced Solubility and Stability vs. Free Base

The compound is supplied as a hydrochloride salt, which is described as offering "enhanced solubility and stability" compared to the free base form . While quantitative aqueous solubility data is limited, the free base (R)-1-[4-(trifluoromethyl)phenyl]ethylamine is known to have poor aqueous solubility, requiring sonication and heating for dissolution . The salt form mitigates these handling issues and ensures consistent performance in various solvent systems.

Salt Form Solubility
Data to verify
Enhanced vs free base

May improve aqueous handling in research workflows

Qualitative vendor data; quantitative solubility limited

Salt Form Aqueous Solubility Chemical Stability

Optimal Procurement Scenarios for (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine HCl Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates (e.g., CCR5 Antagonists)

This compound is explicitly identified as a crucial intermediate for synthesizing chiral drug scaffolds, notably the CCR5 antagonist Sch-350634 [1]. Its high optical purity (≥90% ee) is a prerequisite for such applications, ensuring the final API achieves the required stereochemical configuration. Procuring the (R)-enantiomer is non-negotiable for projects targeting this specific class of antiviral compounds .

Design and Synthesis of Lipophilic CNS-Targeted Compounds

With an XLogP3 of 2.1, this building block is ideally suited for incorporation into molecules designed to cross the blood-brain barrier or interact with hydrophobic targets [1]. This property provides a significant advantage over less lipophilic analogs for medicinal chemistry programs focused on CNS disorders or intracellular targets .

Reliable Reagent for High-Throughput Experimentation and Scale-Up

The hydrochloride salt form ensures enhanced solubility and long-term stability, making it a reliable reagent for automated liquid handling systems, high-throughput screening, and scale-up synthesis where consistent and predictable behavior in solution is critical [1]. This mitigates the risk of precipitation and handling errors associated with the free base .

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Enantiomeric excess specification
Stereochemical fidelity in asymmetric routes
Lipophilic compound design (e.g., CNS)
CF3-mediated lipophilicity profile
Membrane permeability and metabolic stability context
Solution-phase high-throughput synthesis
Hydrochloride salt solubility-stability profile
Handling reproducibility in automated workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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